2,4-Di-tert-butyl-6-chloro-1,3,5-triazine
Overview
Description
2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a chemical compound with the molecular formula C11H18ClN3. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is the harmful ultraviolet (UV) radiation, specifically in the wavelength range of about 270400nm . It is used as a UV absorber and UV filter in various consumer and industrial goods .
Mode of Action
this compound acts by absorbing the harmful UV radiation, thereby preventing it from causing damage to the materials it is added to . Its chemical stability and minimal volatility make it an effective UV stabilizer .
Biochemical Pathways
It has been observed to influence neurological functions, including water, calcium, and potassium homeostasis; acetylcholine transmission and signaling; as well as insulin and energy metabolism .
Pharmacokinetics
Its solubility in various solvents and resistance to high-temperature processing suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the absorption of harmful UV radiation, thereby protecting the materials it is added to from UV-induced damage . In biological systems, it has been observed to influence various neurological functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored in a dark place, under dry and low-temperature conditions . This suggests that light, humidity, and temperature can affect its stability and effectiveness.
Biochemical Analysis
Cellular Effects
The effects of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to changes in gene expression patterns. This disruption can result in altered cellular metabolism and potentially lead to cell death or dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound binds to the active sites of enzymes, preventing their normal function. This inhibition can result in the accumulation of substrates and a decrease in the production of specific products. Additionally, this compound can affect transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a specific dosage level results in a significant change in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of specific metabolites. For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism and the accumulation of toxic metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, affecting its localization and activity. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. For instance, the accumulation of this compound in the mitochondria can lead to mitochondrial dysfunction and altered cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-di-tert-butylphenol with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction mixture is heated to around 70-80°C to facilitate the substitution of chlorine atoms on the cyanuric chloride with the tert-butyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium carbonate and solvents like dioxane or water.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield a triazine derivative with an amine group, which may have different chemical and physical properties .
Scientific Research Applications
2,4-Di-tert-butyl-6-chloro-1,3,5-triazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is similar in structure but contains a benzotriazole moiety instead of a triazine ring.
2,4-Di-tert-butylphenol: Lacks the triazine ring but shares the tert-butyl groups, making it less reactive in certain types of reactions.
Uniqueness
2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is unique due to its combination of a triazine ring and tert-butyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust and selective chemical behavior .
Properties
IUPAC Name |
2,4-ditert-butyl-6-chloro-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3/c1-10(2,3)7-13-8(11(4,5)6)15-9(12)14-7/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDXNFMWSFZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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